2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)PROPANAMIDE
Overview
Description
2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)PROPANAMIDE is a useful research compound. Its molecular formula is C12H10F2N2O3 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-difluorophenoxy)-N-3-isoxazolylpropanamide is 268.06594851 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorinated Compounds in Battery Technology
Bifunctional Electrolyte Additive for Lithium-Ion Batteries : Research by Chen and Amine (2007) introduced a fluorinated compound as a bifunctional electrolyte additive for lithium-ion batteries, promising for overcharge protection and as an anion receptor to dissolve LiF generated during operation, enhancing battery safety and efficiency Chen & Amine, 2007.
Isoxazole Derivatives in Biological Applications
Species-related Inhibition of Dihydroorotate Dehydrogenase : A study by Knecht and Löffler (1998) explored immunosuppressive isoxazol and cinchoninic acid derivatives, demonstrating their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, pivotal for pyrimidine nucleotide synthesis, essential for immune cell functions Knecht & Löffler, 1998.
Fluorinated Compounds in Material Science
Synthesis of 2,4,5-Trifluorobenzoic Acid via Microflow Process : Deng et al. (2015) reported a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate for pharmaceutical industry and material science, showcasing the versatility of fluorinated compounds in chemical synthesis Deng et al., 2015.
Fluorinated Compounds in Organic Synthesis and Functional Materials
Fluorinated Cross-Linked Anion Exchange Membrane : Wang et al. (2013) developed a fluorinated poly(aryl ether oxadiazole) for an anion exchange membrane, highlighting the application of fluorinated compounds in fuel cell technology Wang et al., 2013.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-7(12(17)15-11-4-5-18-16-11)19-10-3-2-8(13)6-9(10)14/h2-7H,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQTXYWEYQNJGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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